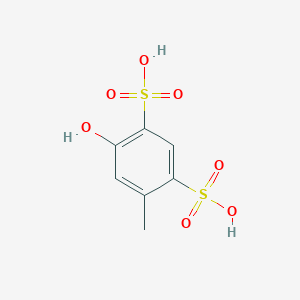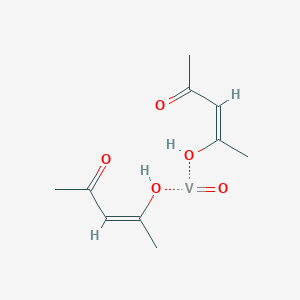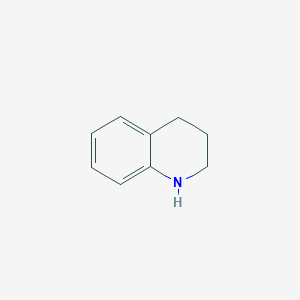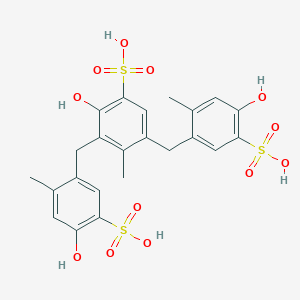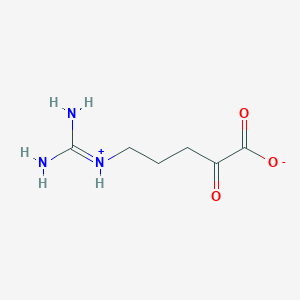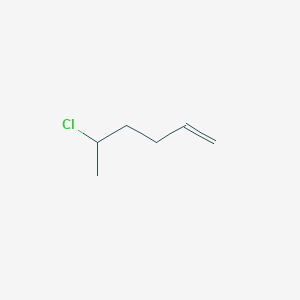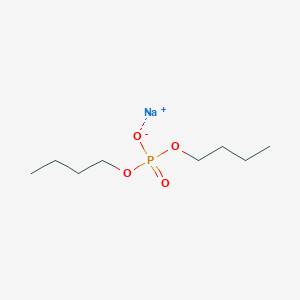
Sodium dibutyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium dibutyl phosphate (NaDBP) is a chemical compound that belongs to the family of organophosphorus compounds. It is widely used in various scientific research applications due to its unique properties, including its ability to extract and separate metal ions. NaDBP is synthesized using different methods, and its mechanism of action is well-understood.
Mécanisme D'action
Sodium dibutyl phosphate acts as a chelating agent, meaning it can form strong bonds with metal ions. The mechanism of action involves the formation of a complex between Sodium dibutyl phosphate and metal ions, which results in the extraction and separation of metal ions from the sample. The complex is stable and can be easily separated from the sample using different methods.
Effets Biochimiques Et Physiologiques
Sodium dibutyl phosphate has been shown to have some biochemical and physiological effects on different organisms. Studies have shown that Sodium dibutyl phosphate can affect the activity of different enzymes in the body, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to affect the immune system of different organisms, including fish and mice.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium dibutyl phosphate has several advantages for lab experiments, including its ability to extract and separate metal ions from different samples. It is also relatively easy to use and can be easily purified using different methods. However, Sodium dibutyl phosphate has some limitations, including its toxicity and potential harm to the environment. It is important to handle Sodium dibutyl phosphate with care and dispose of it properly to avoid environmental contamination.
Orientations Futures
There are several future directions for Sodium dibutyl phosphate research, including the development of new synthesis methods and the study of its potential applications in different fields. Sodium dibutyl phosphate has the potential to be used in different environmental remediation processes, including the removal of heavy metals from contaminated water and soil. It can also be used in the development of new drugs and therapies for different diseases, including cancer and Alzheimer's disease.
Conclusion:
In conclusion, Sodium dibutyl phosphate is a unique chemical compound that has several applications in scientific research. Its ability to extract and separate metal ions makes it a valuable tool in different fields, including environmental science and biochemistry. However, it is important to handle Sodium dibutyl phosphate with care and dispose of it properly to avoid environmental contamination. There are several future directions for Sodium dibutyl phosphate research, including the development of new synthesis methods and the study of its potential applications in different fields.
Méthodes De Synthèse
Sodium dibutyl phosphate can be synthesized using various methods, including the reaction of dibutyl phosphate with sodium hydroxide. The reaction takes place in an aqueous solution, and the pH of the solution is adjusted to 10-11. The resulting product is then purified using different methods, including recrystallization, column chromatography, and solvent extraction.
Applications De Recherche Scientifique
Sodium dibutyl phosphate is widely used in scientific research applications, including analytical chemistry, environmental science, and biochemistry. It is commonly used as a chelating agent to extract and separate metal ions from different samples. Sodium dibutyl phosphate has been used to extract metal ions from wastewater, soil, and sediments. It has also been used to study the behavior of metal ions in different environmental samples.
Propriétés
Numéro CAS |
16298-74-1 |
|---|---|
Nom du produit |
Sodium dibutyl phosphate |
Formule moléculaire |
C8H18NaO4P |
Poids moléculaire |
232.19 g/mol |
Nom IUPAC |
sodium;dibutyl phosphate |
InChI |
InChI=1S/C8H19O4P.Na/c1-3-5-7-11-13(9,10)12-8-6-4-2;/h3-8H2,1-2H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
YEQCNBCFZFWPKX-UHFFFAOYSA-M |
SMILES isomérique |
CCCCOP(=O)([O-])OCCCC.[Na+] |
SMILES |
CCCCOP(=O)([O-])OCCCC.[Na+] |
SMILES canonique |
CCCCOP(=O)([O-])OCCCC.[Na+] |
Autres numéros CAS |
16298-74-1 |
Pictogrammes |
Corrosive; Irritant |
Numéros CAS associés |
107-66-4 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




